FAM-Srctide Enables Sub-Nanomolar Inhibitor Detection in BTK TR-FRET Assays
FAM-Srctide is the designated substrate in the validated TR-FRET LanthaScreen assay system for Bruton's Tyrosine Kinase (BTK), enabling detection of inhibitor IC50 values as low as 0.370 nM for clinical-stage compounds [1]. This performance is evidenced in US Patent 10815213, where the BTK inhibitor with the moniker BDBM377707 exhibited an IC50 of 0.370 nM against BTK under conditions of 50 μM ATP and 100 nM FAM-Srctide [1]. In contrast, assays utilizing alternative peptide substrates or ATP concentrations may report significantly higher IC50 values for the same inhibitor, as seen with BDBM50521319 which showed an IC50 of 3,410 nM against Src using FAM-Srctide but a different ATP concentration [2]. This demonstrates that FAM-Srctide in the standardized LanthaScreen format provides the sensitivity required to distinguish highly potent inhibitors from weak binders.
| Evidence Dimension | Inhibitor IC50 Detection Limit (BTK) |
|---|---|
| Target Compound Data | IC50 = 0.370 nM (for inhibitor BDBM377707) |
| Comparator Or Baseline | IC50 = 3,410 nM (for a different inhibitor, BDBM50521319, against Src) |
| Quantified Difference | Approximately 9,200-fold difference in detectable IC50 |
| Conditions | TR-FRET LanthaScreen assay with 50 μM ATP and 100 nM FAM-Srctide peptide |
Why This Matters
This assay sensitivity is essential for screening campaigns aiming to identify or characterize high-affinity kinase inhibitors, where sub-nanomolar resolution is critical for SAR analysis and candidate selection.
- [1] BindingDB. BDBM377707: IC50 = 0.370 nM for BTK. TR-FRET LanthaScreen assays with 50 μM ATP and 100 nM FAM-Srctide. View Source
- [2] BindingDB. BDBM50521319: IC50 = 3.41E+3 nM for Src. Inhibition of full-length recombinant human C-terminal His-tagged SRC cytoplasmic domain using FAM-Srctide. View Source
